molecular formula C19H16ClN5 B12919490 9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)- CAS No. 125802-49-5

9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)-

Cat. No.: B12919490
CAS No.: 125802-49-5
M. Wt: 349.8 g/mol
InChI Key: MAYUQYBIHUAAJJ-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)- is a substituted purine derivative characterized by a 2-chloro substitution on the purine core, an N-(4-methylphenyl) group at the 6-position, and a benzyl (phenylmethyl) group at the 9-position. Purines are biologically significant heterocyclic compounds, and structural modifications such as these often aim to modulate pharmacokinetic properties or biological activity.

Properties

CAS No.

125802-49-5

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-methylphenyl)purin-6-amine

InChI

InChI=1S/C19H16ClN5/c1-13-7-9-15(10-8-13)22-17-16-18(24-19(20)23-17)25(12-21-16)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

MAYUQYBIHUAAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Benzylation: Introduce the benzyl group using benzyl chloride in the presence of a base such as sodium hydride.

    Chlorination: Introduce the chloro substituent using a chlorinating agent like thionyl chloride.

    Amination: Introduce the p-tolylamine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or p-tolyl groups.

    Reduction: Reduction reactions could target the chloro substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with nucleic acids or proteins, given its purine structure.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in purine metabolism.

Industry

In industry, the compound might find use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways. The benzyl and p-tolyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Substitution at the 6-Position

  • N-Aryl Substitution: 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): Synthesized via microwave-assisted reaction of 2,6-dichloro-9-ethylpurine with 3-chloroaniline (90% yield). (2-Chloro-9-methyl-9H-purin-6-yl)-(4-chloro-phenyl)-amine (): Achieved 83% yield using sodium hydride in DMF. The 4-chlorophenyl group introduces electron-withdrawing effects, which may alter reactivity in further substitutions .

Substitution at the 9-Position

  • Benzyl vs. 9-(Tetrahydro-2H-pyran-2-yl) Derivatives (): Bulky substituents like tetrahydropyranyl groups enhance solubility but may limit target binding due to steric effects .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (Predicted) Key Substituents
Target Compound ~331.8 ~3.2 Low (lipophilic) 2-Cl, N-(4-methylphenyl), 9-benzyl
2-Chloro-N-(3-chlorophenyl)-9-ethyl 313.7 3.8 Moderate 2-Cl, N-(3-Cl-phenyl), 9-ethyl
2-Chloro-9-isopropyl-N-(4-methoxybenzyl) 331.8 2.9 Moderate 2-Cl, N-(4-OMe-benzyl), 9-isopropyl
6-Chloro-9-(3-chloro-4-fluorophenyl) 300.1 4.1 Low 2-Cl, 9-(3-Cl-4-F-phenyl)

*logP values estimated using fragment-based methods.

Key Observations :

  • The 9-benzyl group in the target compound increases molecular weight and lipophilicity compared to 9-alkyl analogues (e.g., 9-ethyl in ).
  • Electron-donating groups (e.g., 4-methoxybenzyl in ) reduce logP slightly compared to halogenated aryl substituents .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    Derivatives like 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine () showed moderate AChE inhibition (>10% at 100 μM). The 4-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to piperidinyl-benzyl derivatives .

  • Antifungal Activity :
    6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine () exhibited superior antifungal activity compared to abacavir, suggesting that halogenated aryl groups at the 9-position enhance bioactivity. The target compound’s 9-benzyl group may offer similar advantages .

Structural-Activity Relationships (SAR)

  • N-Substituents : Electron-withdrawing groups (e.g., Cl, F) on the N-aryl moiety improve metabolic stability but may reduce solubility.
  • 9-Substituents : Bulky groups (e.g., benzyl, isopropyl) enhance target selectivity but may limit bioavailability .

Market and Commercial Relevance

  • 2-Chloro-N-(4-methoxybenzyl)-9-isopropylpurin-6-amine (CAS 203436-13-9) is commercially available, with prices varying by purity (e.g., ~$500–$1,000/g for >98% purity) .
  • Derivatives with 9-benzyl groups (e.g., target compound) are less common in commercial databases, suggesting niche research applications .

Biological Activity

9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)-, also known by its CAS number 125802-49-5, is a synthetic organic compound belonging to the purine class. Purines play essential roles in various biological processes, particularly in nucleic acid structure and function. This compound's unique structural features, including a chloro group and a methylethoxyphenyl substituent, contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of 9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)- is C19H16ClN5, with a molar mass of approximately 349.82 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC19H16ClN5
Molar Mass349.82 g/mol
CAS Number125802-49-5

Biological Activity

Research indicates that compounds within the purine class often exhibit significant biological activities, including:

  • Antiviral Effects : Some purine derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Antitumor Activity : Certain purine analogs can interfere with nucleic acid synthesis in cancer cells, leading to reduced proliferation.
  • Antimicrobial Properties : Compounds similar to this purine derivative have demonstrated activity against various bacterial strains.

The biological activity of 9H-Purin-6-amine may be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. Investigations into its mechanism of action include:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural substrates, it may inhibit key enzymes involved in DNA and RNA synthesis.
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of various purine derivatives, including this compound. Results indicated that it could inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections.
  • Antitumor Efficacy : In another study, the compound was tested against several cancer cell lines. It exhibited dose-dependent cytotoxicity, leading to apoptosis in treated cells.
  • Antimicrobial Testing : The compound was assessed for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthesis Optimization : Multi-step organic reactions are employed to synthesize this compound efficiently. Reaction conditions such as temperature and solvent choice significantly influence yield and purity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the side chains can enhance biological activity. For instance, altering the methylethoxy group may improve binding affinity to target proteins.

Comparative Analysis with Similar Compounds

The following table compares 9H-Purin-6-amine with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amineLacks methylethoxy groupDifferent side chain may affect activity
2-Chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amineLacks benzyl groupChanges in binding properties
9-Benzyl-9H-purin-6-amineLacks both chloro and isopropoxy groupsSimplified structure may alter reactivity

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